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Compound of Interest

2-Bromo-1-(4-
Compound Name: )
isobutylphenyl)propan-1-one

cat. No.: B1273151

2-Bromo-1-(4-isobutylphenyl)propan-1-one is an a-brominated ketone of significant interest
in the field of organic and medicinal chemistry. Its structure, featuring a reactive bromine atom
adjacent to a carbonyl group and the characteristic 4-isobutylphenyl moiety, positions it as a
valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). Most
notably, it serves as a critical intermediate in certain synthetic pathways for Ibuprofen, one of
the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide
provides a comprehensive technical overview of its chemical properties, synthesis, reactivity,
and analytical characterization, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its
application in synthesis. These properties dictate reaction conditions, purification strategies,
and handling procedures.

Identifiers and Molecular Structure

o |[UPAC Name: 2-Bromo-1-(4-isobutylphenyl)propan-1-one[3]
e CAS Number: 80336-64-7[4][5][6]

e Synonyms: 2-Bromo-4'-(2-methylprop-1-yl)propiophenone[5]
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The molecule consists of a propiophenone core, substituted with an isobutyl group at the para-
position of the phenyl ring and a bromine atom at the alpha-position relative to the carbonyl

group.

Physicochemical Data

The quantitative properties of 2-Bromo-1-(4-isobutylphenyl)propan-1-one are summarized in
the table below.

Property Value Source(s)
Molecular Formula C13H17BrO [31[41[5][7]
Molecular Weight 269.18 g/mol [4161[7]
Monoisotopic Mass 268.04628 Da [7]
Appearance N.ot specified; likely a solid or

oil
Topological Polar Surface Area  17.1 A2 [7]
Rotatable Bond Count 4 [7]
Complexity 205 [7]
XLogP3-AA 4.4 [7]

Note: Experimental data on properties like melting and boiling points are not readily available in
public literature. These would typically be determined empirically in a laboratory setting.

Synthesis and Mechanistic Insights

The primary route to 2-Bromo-1-(4-isobutylphenyl)propan-1-one involves the selective a-
bromination of its ketone precursor, 4'-isobutylpropiophenone. This transformation is a
cornerstone reaction in organic synthesis.

Synthetic Pathway via Electrophilic Bromination

A common and effective method employs copper(ll) bromide (CuBrz) as the brominating agent.
[6] This reagent is favored for its selectivity and milder reaction conditions compared to using

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1273151?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-_4-isobutylphenyl_propan-1-one
https://www.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://www.calpaclab.com/2-bromo-1-4-isobutylphenyl-propan-1-one-95-purity-c13h17bro-10-grams/aab-aa00g2b5-10g
https://wap.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://www.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://www.chemicalbook.com/synthesis/2-bromo-1-4-isobutylphenyl-propan-1-one.htm
https://wap.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://wap.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://wap.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://wap.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://wap.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://wap.guidechem.com/encyclopedia/2-bromo-1-4-isobutylphenyl-pro-dic54802.html
https://www.benchchem.com/product/b1273151?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-bromo-1-4-isobutylphenyl-propan-1-one.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

elemental bromine (Brz), which can lead to over-bromination and other side reactions.

The reaction proceeds via an enol or enolate intermediate. The ketone, 4'-
isobutylpropiophenone, tautomerizes to its enol form, which then acts as a nucleophile,
attacking one of the bromine atoms on the CuBr2 complex. The choice of solvent, typically a
mixture like chloroform and ethyl acetate, facilitates the reaction by ensuring solubility of the
reactants and stabilizing the intermediates.[6]

Starting Materials

Product

4'-Isobutylpropiophenone
( wlpropiop ) Reaction Process

(CAS: 59771-24-3)

2-Bromo-1-(4-isobutylphenyl)

. Yield: ~88%
Solvent: a-Brominatio propan-1-one

Chloroform/Ethyl Acetate (CAS: 80336-64-7)

Copper(ll) Bromide Condition: Heating
(CuBr2)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-
iIsobutylphenyl)propan-1-one

This protocol is based on established methodologies for a-bromination of ketones.[6]

e System Preparation: A round-bottom flask is charged with 4'-isobutylpropiophenone (1

equivalent) and a solvent mixture of chloroform and ethyl acetate. The flask is equipped with
a reflux condenser and a magnetic stirrer.

o Reagent Addition: Copper(ll) bromide (CuBrz) (approx. 2.2 equivalents) is added to the
stirred solution.

o Reaction Execution: The mixture is heated to reflux (the boiling point of the solvent mixture)
for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer
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Chromatography (TLC) to confirm the consumption of the starting material.

o Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.
The solid copper(l) bromide formed is removed by filtration. The filtrate is then washed
sequentially with water and a saturated sodium bicarbonate solution to remove any acidic
impurities.

 Purification: The organic layer is dried over anhydrous sodium sulfate (Naz=S0Oa), filtered, and
the solvent is removed under reduced pressure using a rotary evaporator. The resulting
crude product can be further purified by column chromatography if necessary to achieve high

purity.

 Validation: The identity and purity of the final product are confirmed using analytical
techniques such as *H NMR, 3C NMR, and Mass Spectrometry.

Application in the Synthesis of Ibuprofen

The strategic placement of the bromine atom makes this compound an excellent electrophile
for constructing the propanoic acid side-chain of Ibuprofen. The conversion leverages the
reactivity of the a-bromo ketone functionality.

Transformation Pathway

While multiple industrial syntheses for Ibuprofen exist (e.g., the Boots and BHC processes), a
pathway from 2-Bromo-1-(4-isobutylphenyl)propan-1-one demonstrates classic organic
transformations.[1] A plausible and instructive route involves a Favorskii-type rearrangement or
a related sequence. In this conceptual pathway, treatment with a base (e.g., a hydroxide or
alkoxide) can lead to the formation of a cyclopropanone intermediate, which subsequently
undergoes ring-opening to yield the ester of Ibuprofen. Saponification (hydrolysis) of the ester
then yields the final Ibuprofen acid.

Base-mediated

( butvioh Iﬂ Rearrangement Saponification b -
2-Bromo-1-(4-isobutylpheny! (e.g., NaOH/ROH) Hydrolysis Ibuprofen
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Caption: Conceptual pathway from the bromo-ketone intermediate to Ibuprofen.

Conceptual Protocol: Conversion to Ibuprofen

o Rearrangement/Esterification: The starting bromo-ketone (1 equivalent) is dissolved in an
appropriate alcohol solvent (e.g., methanol or ethanol). A strong base, such as sodium
hydroxide or sodium methoxide (2-3 equivalents), is added portion-wise while cooling the
reaction mixture in an ice bath to control the exothermic reaction. The mixture is then allowed
to warm to room temperature and stirred until TLC analysis indicates the complete
consumption of the starting material.

o Ester Isolation: The reaction is quenched by the addition of water, and the product ester is
extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is
washed, dried, and concentrated.

o Saponification: The crude ester is dissolved in a mixture of ethanol and water, and an excess
of sodium hydroxide is added. The mixture is heated to reflux for several hours to ensure
complete hydrolysis of the ester to the carboxylate salt.

 Acidification and Final Product Isolation: After cooling, the reaction mixture is acidified with a
strong acid (e.g., HCI) to a pH of ~2. This protonates the carboxylate, causing the Ibuprofen
to precipitate as a solid. The solid is collected by filtration, washed with cold water, and dried.
Recrystallization from a suitable solvent (e.g., hexane) can be performed to yield high-purity

Ibuprofen.[1]

Analytical and Spectroscopic Profile

Characterization is crucial for confirming the structure and purity of the synthesized compound.
The following table summarizes the expected data from standard analytical methods.
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Technique Expected Observations

- Aromatic Protons: Two doublets in the ~7.1-7.8
ppm region, characteristic of a para-substituted
benzene ring. - Methine Proton (CH-Br): A
quartet around 5.1-5.3 ppm, coupled to the

H NMR adjacent methyl group. - Methyl Protons (CHs-
CH): A doublet around 1.8-2.0 ppm, coupled to
the methine proton. - Isobutyl Protons: A doublet
for the two CHs groups (~0.9 ppm), a multiplet
for the CH proton (~1.8 ppm), and a doublet for

the benzylic CHz group (~2.5 ppm).[1]

- Carbonyl Carbon (C=0): A signal in the
downfield region, typically >190 ppm. - Aromatic
Carbons: Multiple signals between ~125-145
13C NMR ppm. - Carbon-Bromine Carbon (C-Br): A signal
around 40-50 ppm. - Other aliphatic carbons
corresponding to the methyl and isobutyl groups

will appear in the upfield region (<40 ppm).

- Carbonyl (C=0) Stretch: A strong, sharp
absorption band around 1680-1700 cm~1. -
Aromatic C=C Stretch: Peaks in the 1450-1600
cm~1 region. - C-H Stretches: Aliphatic C-H

'R Spectroscopy stretches just below 3000 cm~t and aromatic C-
H stretches just above 3000 cm~1. - C-Br
Stretch: A signal in the fingerprint region,

typically 500-650 cm™1.

The mass spectrum will show a characteristic
isotopic pattern for the molecular ion [M]* and
Mass Spectrometry [M+2]* peaks with nearly equal intensity (due to
the presence of 7°Br and 81Br isotopes).
Fragmentation would likely involve the loss of

Bre and cleavage at the carbonyl group.

Safety, Handling, and Storage
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As with any reactive chemical intermediate, proper safety protocols are mandatory when

handling 2-Bromo-1-(4-isobutylphenyl)propan-1-one.

Hazard Identification: a-Bromo ketones are typically classified as irritants and lachrymators.
The compound should be considered harmful if swallowed, inhaled, or absorbed through the
skin.[8][9] It can cause severe irritation to the eyes, skin, and respiratory system.[9][10]

Personal Protective Equipment (PPE): Always handle this compound inside a certified
chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves
(e.g., nitrile), and safety goggles or a face shield.[8][10]

Handling: Avoid generating dust or aerosols. Use spark-proof tools and ensure adequate
ventilation.[9][11] Avoid contact with strong oxidizing agents, acids, and bases, with which it
may react violently.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials and sources of ignition.[10]

Disposal: Dispose of the chemical waste in accordance with local, regional, and national
regulations. Do not empty into drains.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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